molecular formula C11H14ClF2NO B1436367 3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride CAS No. 2060037-98-9

3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride

Cat. No. B1436367
M. Wt: 249.68 g/mol
InChI Key: CWJMZXTXDDBKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 2060037-98-9 . It has a molecular weight of 249.69 and is used in scientific research. It has diverse applications, ranging from drug synthesis to material science studies, due to its unique properties.


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . The molecule also contains a methoxyphenyl group, contributing to its unique properties .

Scientific Research Applications

1. Synthesis of Methoxylated Pyrrolin-2-ones

3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride is involved in the synthesis of methoxylated pyrrolin-2-ones. These compounds are useful for the preparation of agrochemicals and medicinal compounds. The reaction involves N-substituted pyrrolidinones with alkaline methoxide, providing a pathway to valuable adducts in chemical synthesis (Ghelfi et al., 2003).

2. Development of Antiinflammatory Agents

Research has explored the use of similar compounds in the development of antiinflammatory and analgesic agents. These compounds, like 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, have shown potent antiinflammatory activities and are considered as candidates for drug development (Ikuta et al., 1987).

3. Crystallographic Studies

Crystallographic studies of similar compounds provide insights into their molecular structures. For instance, the study of 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one revealed details about the conformation of the pyrrolidine ring and its interactions in the crystal structure (Mohammat et al., 2008).

4. Large-scale Synthesis for Clinical Candidates

The compound has also been implicated in large-scale synthesis processes, particularly for the preparation of clinical candidates. For example, the demethylation of 4-Methoxyphenylbutyric acid using molten Pyridinium Hydrochloride was essential for producing a key starting material for LY518674 (Schmid et al., 2004).

5. Monoamine Oxidase Inhibitors

Derivatives of this compound have been synthesized and identified as monoamine oxidase B inactivators, marking them as significant in the study of neurological disorders and potential therapeutic agents (Ding & Silverman, 1992).

6. Synthesis of Dipeptidyl Peptidase IV Inhibitors

The synthesis and pharmacokinetics of related compounds, such as dipeptidyl peptidase IV inhibitors, have been extensively studied, highlighting their role in the treatment of diseases like type 2 diabetes (Sharma et al., 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

3,3-difluoro-4-(4-methoxyphenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO.ClH/c1-15-9-4-2-8(3-5-9)10-6-14-7-11(10,12)13;/h2-5,10,14H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJMZXTXDDBKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CNCC2(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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